USP Chromatographic Relative Retention Time (RRT): Desmethyl Anastrozole vs. Parent Drug and Co-Impurities
Under the USP 2025 Organic Impurities test for Anastrozole, Desmethyl Anastrozole (alpha-Desmethyl Anastrozole) exhibits a characteristic relative retention time (RRT) of 0.6 relative to the Anastrozole parent peak (RRT = 1.0). This RRT is markedly different from other named impurities: Anastrozole dimer (RRT 2.0), 5-Bromomethyl anastrozole (RRT 4.3), and 5-Dibromomethyl anastrozole (RRT 5.4) [1]. This specific chromatographic position, achieved on an L42 column (3.2 mm × 10 cm, 5 μm packing) with a gradient mobile phase of acetonitrile/methanol/trifluoroacetic acid/water and UV detection at 215 nm, is the basis for its unambiguous identification and quantification during batch release testing [1]. The distinct RRT of 0.6 means this impurity elutes well before the parent peak, requiring careful system suitability verification to ensure resolution from the active pharmaceutical ingredient [2].
| Evidence Dimension | Relative Retention Time (RRT) under USP Organic Impurities conditions (L42 column, gradient elution, UV 215 nm) |
|---|---|
| Target Compound Data | RRT = 0.6 (Desmethyl Anastrozole / alpha-Desmethyl Anastrozole) |
| Comparator Or Baseline | Anastrozole (parent): RRT = 1.0; Anastrozole dimer: RRT = 2.0; 5-Bromomethyl anastrozole: RRT = 4.3; 5-Dibromomethyl anastrozole: RRT = 5.4 |
| Quantified Difference | ΔRRT = -0.4 vs. Anastrozole; ΔRRT = -1.4 vs. Anastrozole dimer; ΔRRT = -3.7 vs. 5-Bromomethyl anastrozole |
| Conditions | USP 2025 Organic Impurities method: L42 column (3.2 mm × 10 cm, 5 μm); gradient mobile phase A (acetonitrile/methanol/trifluoroacetic acid/water 100:300:0.5:600) and B (150:450:0.5:400); flow rate 0.75 mL/min; UV detection at 215 nm; injection volume 10 μL |
Why This Matters
Procurement of the correct impurity reference standard with verified RRT = 0.6 is essential for USP/EP compliance; selection of an impurity with a different RRT would result in misidentification of peaks and potential batch rejection.
- [1] United States Pharmacopeia (USP) 2025. Anastrozole Monograph. Table 2: Name, Relative Retention Time, and Acceptance Criteria for Organic Impurities. View Source
- [2] Fenomei Chromatography Application Note. Anastrozole Related Substances Analysis Using Optimix C18/C8 Column. 2016. Anastrozole retention time 8.474 min; USP tailing factor 0.92. View Source
